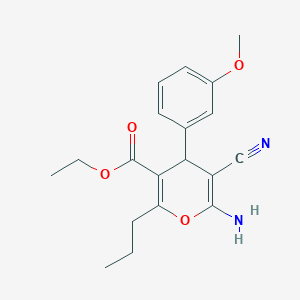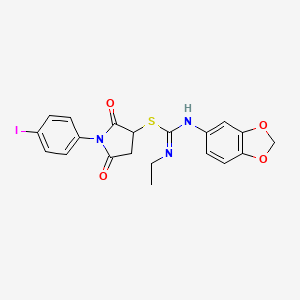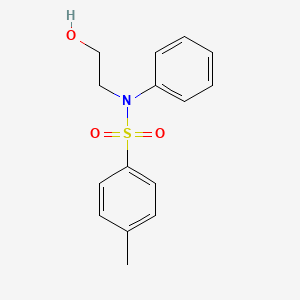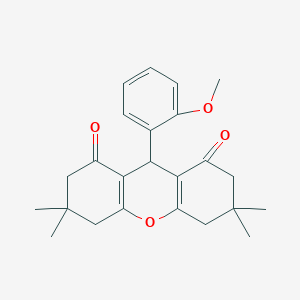
ethyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method is the one-pot, multi-component reaction (MCR) approach, which combines aldehydes, amines, malononitrile, and ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions. The presence of a base, such as triethylamine, can facilitate the reaction by deprotonating intermediates and driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as meglumine or other green catalysts are often employed to enhance the efficiency and sustainability of the process . The use of environmentally benign solvents and recyclable catalysts is also a key consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s functional groups make it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Its structural features suggest potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
Ethyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate: Similar structure but with a phenyl group instead of a propyl group, which may affect its reactivity and biological activity.
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-4-7-15-17(19(22)24-5-2)16(14(11-20)18(21)25-15)12-8-6-9-13(10-12)23-3/h6,8-10,16H,4-5,7,21H2,1-3H3 |
InChI Key |
HZOGXMPEYFOJAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Morpholin-4-yl)-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B11516913.png)
![1-(2,6-dichlorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11516921.png)
![2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11516938.png)

![4-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B11516961.png)


![(7E)-2-[(4-cyanobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11516979.png)
![N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11516983.png)
![4-fluoro-N'-[(E)-quinolin-7-ylmethylidene]benzohydrazide](/img/structure/B11516993.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11516995.png)
![Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate](/img/structure/B11517002.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide](/img/structure/B11517003.png)
